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These application notes provide a comprehensive guide to the use of electronic diaries (e-

diaries) for the assessment of Vasomotor Symptoms (VMS) frequency and severity in clinical

trials of fezolinetant, a neurokinin 3 (NK3) receptor antagonist. The protocols are based on

methodologies employed in the pivotal SKYLIGHT series of clinical trials.

Introduction
Fezolinetant is an oral, nonhormonal selective NK3 receptor antagonist that has been

investigated for the treatment of moderate to severe VMS associated with menopause.[1][2]

Accurate and reliable assessment of VMS frequency and severity is paramount to evaluating

the efficacy of such treatments. Electronic diaries offer a robust method for real-time data

capture, minimizing recall bias and improving data quality compared to paper-based diaries.[3]

[4] The SKYLIGHT 1, 2, and 4 trials successfully utilized e-diaries to gather primary efficacy

data on VMS.[5][6][7]

Quantitative Data Summary
The following tables summarize the quantitative outcomes from fezolinetant clinical trials

where electronic diaries were the primary tool for VMS data collection.

Table 1: Baseline Characteristics of Study Participants (Pooled Data from SKYLIGHT 1 & 2)
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Characteristic Value

Number of Participants 1,022

Mean Age (years) ~54

Race
White: ~73%, Black: ~25%, Asian: ~1%, Other:

~1%

Mean Baseline Moderate/Severe VMS per day 9 to 11

Source:[2][8]

Table 2: Mean Change from Baseline in Moderate to Severe VMS Frequency

Treatment Group
Week 4 Mean Reduction
vs. Placebo

Week 12 Mean Reduction
vs. Placebo

Fezolinetant 30 mg -1.82 (P < .001) -1.86 (P < .001)

Fezolinetant 45 mg -2.55 (P < .001) -2.53 (P < .001)

Source: SKYLIGHT 2 Trial[9]

Table 3: Mean Change from Baseline in Moderate to Severe VMS Severity

Treatment Group
Week 4 Mean Reduction
vs. Placebo

Week 12 Mean Reduction
vs. Placebo

Fezolinetant 30 mg -0.15 (P < .05) -0.16 (P < .05)

Fezolinetant 45 mg -0.29 (P < .001) -0.29 (P < .001)

Source: SKYLIGHT 2 Trial[9]

Experimental Protocols
Protocol 1: Participant Training and e-Diary Deployment
Objective: To ensure participants are proficient in using the electronic diary for accurate and

consistent VMS data entry.
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Methodology:

Device Provision: At the screening visit, each participant is provided with a handheld

electronic device (e.g., a smartphone) with the pre-installed VMS diary application.[10]

Training Session: A trained clinical site staff member conducts a one-on-one training session

with each participant. The training covers:

Device operation (powering on/off, charging, navigating the application).

Understanding the definitions of VMS severity (see Table 4).[5][6]

The process for recording a VMS event in real-time or as close to the event as possible.

The requirement for daily recording, at least twice a day, throughout the screening,

treatment, and follow-up periods.[8]

Troubleshooting common issues.

Practice Period: Participants are instructed to use the e-diary to record VMS frequency and

severity daily for a minimum of 7 consecutive days during the screening period to establish a

baseline.[11]

Eligibility Confirmation: The e-diary data from the screening period is reviewed by study site

staff to confirm the participant meets the eligibility criteria, such as a minimum average of

seven moderate to severe hot flashes per day.[5][10][12]

Table 4: FDA Definitions for VMS Severity Provided in the e-Diary
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Severity Definition

Mild Sensation of heat without sweating.

Moderate
Sensation of heat with sweating, able to

continue activity.

Severe
Sensation of heat with sweating, causing

cessation of activity.

Source:[5][6][13]

Protocol 2: Daily VMS Data Collection Using the
Electronic Diary
Objective: To capture real-time, patient-reported VMS frequency and severity data throughout

the clinical trial.

Methodology:

Daily Recording: Participants are required to record each VMS event as it occurs, or at a

minimum, to review and confirm their VMS episodes at least twice daily.[8]

Data Entry for Each VMS Event: For each VMS event, the participant records:

The occurrence of the event.

The severity of the event, based on the provided definitions (Mild, Moderate, or Severe).

Data Transmission: The e-diary application automatically timestamps each entry and

transmits the data securely to a central server.

Compliance Monitoring: Study staff can remotely monitor participant compliance with daily

diary entries and can send reminders to the participant's device if entries are missed. Per

trial protocols, participants with less than 80% compliance over a certain period may be

considered for withdrawal.[1]

Protocol 3: Data Management and Analysis
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Objective: To ensure the integrity of the collected e-diary data and to analyze it for efficacy

endpoints.

Methodology:

Data Verification: At each study visit, clinical site staff review the e-diary data with the

participant to verify its accuracy and completeness.[1]

Data Extraction and Cleaning: Data from the central server is extracted for analysis. Data

cleaning procedures are applied to handle any inconsistencies or missing data.

Endpoint Calculation:

VMS Frequency: The primary efficacy endpoint is the mean change in the frequency of

moderate to severe VMS from baseline to specified time points (e.g., Week 4 and Week

12).[11][14] The baseline VMS frequency is calculated by averaging the daily counts of

moderate and severe VMS events over a 10-day period before randomization.[14]

VMS Severity: The mean change in the severity of VMS is also a primary endpoint,

calculated from the severity ratings provided by the participant for each VMS event.[11]

[14]

Statistical Analysis: An analysis of covariance (ANCOVA) model is typically used to compare

the change from baseline in VMS frequency and severity between the fezolinetant and

placebo groups.[11]
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Caption: Fezolinetant blocks Neurokinin B from binding to the NK3 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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